1-Nitroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitro group at the first position.
Preparation Methods
The synthesis of 1-Nitroimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with glyoxal in the presence of a nitro source. Another approach is the oxidative cyclization of 2-nitropyridine derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Nitroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,5-a]pyridines .
Scientific Research Applications
1-Nitroimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 1-Nitroimidazo[1,5-a]pyridine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular function .
Comparison with Similar Compounds
1-Nitroimidazo[1,5-a]pyridine can be compared with other nitroimidazole derivatives, such as 3-nitroimidazo[1,2-a]pyridine and 5-nitroimidazole. While all these compounds share a common nitroimidazole core, this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Similar compounds include:
- 3-Nitroimidazo[1,2-a]pyridine
- 5-Nitroimidazole
- 2-Nitroimidazole
These compounds are often studied for their antimicrobial and anticancer activities, but their specific applications and properties can vary significantly based on their structure .
Biological Activity
1-Nitroimidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole and pyridine ring structure. The introduction of a nitro group enhances its pharmacological potential. Synthesis methods typically involve multi-component reactions and functionalization techniques that allow for the efficient formation of this heterocyclic compound from readily available precursors.
Biological Activities
The biological activities of this compound span several therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit potent antimicrobial properties against various bacterial strains. For instance, compounds have shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that this compound derivatives possess significant anticancer activity. In vitro studies have revealed IC50 values in the low micromolar range for several cancer cell lines, including leukemia and solid tumors. For example, a derivative demonstrated an IC50 of 3 µM against human leukemia cells .
- Anti-inflammatory Effects : Compounds within this class have also been evaluated for their anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokine production, highlighting their potential as anti-inflammatory agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the nitro group significantly enhanced antibacterial potency, with MIC values dropping to as low as 1 µg/mL for some derivatives.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
A | 4 | Staphylococcus aureus |
B | 2 | Escherichia coli |
C | 1 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, several derivatives were tested against a panel of cancer cell lines. One compound exhibited remarkable selectivity towards leukemia cells with an IC50 value of 3 µM.
Compound | Cell Line | IC50 (µM) |
---|---|---|
D | K562 | 3 |
E | HL60 | 10 |
F | A549 | 15 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells and disrupting bacterial cell wall synthesis.
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-nitroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H |
InChI Key |
IQUKIVSOEVTNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.